molecular formula C22H28ClNO5 B1668903 Choline fenofibrate CAS No. 856676-23-8

Choline fenofibrate

Cat. No.: B1668903
CAS No.: 856676-23-8
M. Wt: 421.9 g/mol
InChI Key: JWAZHODZSADEHB-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Choline fenofibrate primarily targets the peroxisome proliferator receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism .

Mode of Action

This compound, like other fibrates, is believed to exert its effects through the activation of PPARα . This activation leads to the modulation of gene expression involved in lipid metabolism . Specifically, it works to decrease elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol .

Biochemical Pathways

Upon activation by this compound, PPARα influences several biochemical pathways. It promotes the transcription of genes involved in the β-oxidation of fatty acids in the liver, leading to a decrease in the synthesis and release of triglycerides . It also enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism .

Pharmacokinetics

This compound is a prodrug, meaning it is metabolized in the body to produce the active compound, fenofibric acid . Due to its high hydrophilicity and poor absorption profile, this compound has been developed for improved solubility, gastrointestinal absorption, and bioavailability . The absorption of fenofibrate is increased when taken with food, and it is extensively distributed in the body .

Result of Action

The activation of PPARα by this compound leads to a series of molecular and cellular effects. It reduces the levels of harmful lipids in the blood, including low-density lipoprotein cholesterol and triglycerides, while increasing the levels of beneficial high-density lipoprotein cholesterol . This results in an overall improvement in the lipid profile, which can help prevent cardiovascular diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption of the drug, leading to increased bioavailability . Additionally, the gut microbiota can also play a role in the drug’s metabolism and efficacy .

Chemical Reactions Analysis

Types of Reactions: Choline fenofibrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolic activation and therapeutic effects .

Common Reagents and Conditions:

    Hydrolysis: Typically involves water or aqueous solutions under controlled pH conditions.

    Oxidation: May involve oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Often requires reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The primary product of these reactions is fenofibric acid, the active metabolite responsible for the lipid-lowering effects .

Scientific Research Applications

Choline fenofibrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its improved solubility, gastrointestinal absorption, and bioavailability compared to fenofibrate. This makes it more effective and convenient for patients, as it can be taken without regard to meals .

Properties

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZHODZSADEHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234939
Record name Choline fenofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856676-23-8
Record name Choline fenofibrate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Choline fenofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLINE FENOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)-methanone and 148 g (0.82 mol) of methyl 2-bromo-2-methylpropanoate is prepared in a 1 l reactor maintained under a nitrogen atmosphere. The mixture is heated to 145° C., with thorough stirring, and 69 g (0.5 mol) of potassium carbonate are added. The reaction medium is maintained at 145° C. for 3 hours, with thorough stirring, during which time the water formed by the reaction is collected in the distillate. The pressure in the reactor is then gradually reduced in order to remove the excess brominated reactant by distillation. The mixture is then cooled to about 100° C. and 300 ml of n-propanol are added. The resulting mixture is stirred for 10 mm at 90° C. and then filtered at this temperature to remove the insoluble mineral salts. The residual solid is rinsed with 100 ml of hot n-propanol, which is combined with the previous filtrates. The solution obtained is placed in the 1 l reactor under a nitrogen atmosphere and 121.5 g (0.45 mol) of a 45% aqueous solution of choline hydroxide are added. The reaction mixture is stirred for 3 hours under gentle reflux of the solvent and about 240 ml of solvent are then distilled, 130 ml of n-propanol being added to the reactor. The reactor contents are subsequently filtered on a clarifying filter and then cooled slowly to about 15° C. The resulting suspension is filtered on an aspirator and the isolated solid is rinsed with 100 ml of cold n-propanol and then dried in a vacuum oven.
Quantity
100 g
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reactant
Reaction Step One
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148 g
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69 g
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reactant
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aqueous solution
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solvent
Quantity
240 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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